Arachidic acid

概要

説明

アラキジン酸は、ピーナッツ油、コーン油、カカオバター、クプアスバターなど、さまざまな天然油に微量に含まれています 。 「アラキジン」という名前は、ピーナッツを意味するラテン語の「arachis」に由来します。 この化合物は、これらの油に通常は少量含まれており、白色の結晶固体として知られています .

2. 製法

合成経路と反応条件: アラキジン酸は、アラキドン酸の水素化によって合成できます。 このプロセスでは、アラキドン酸の二重結合に水素が添加され、アラキドン酸が飽和型のアラキジン酸に変換されます 。 この反応には通常、炭素上のパラジウムなどの触媒が必要で、高圧・高温条件下で行われます。

工業生産方法: 工業的には、アラキジン酸はピーナッツ油やその他の植物油の抽出と加工の際に副産物として得られます。 油は、脱ガム、中和、漂白、脱臭などのさまざまな精製プロセスにかけられ、アラキジン酸を含む脂肪酸が分離精製されます .

3. 化学反応解析

反応の種類: アラキジン酸は、以下のものを含む、いくつかの種類の化学反応を起こします。

酸化: アラキジン酸は、ケトンやアルコールなどのさまざまな酸化生成物を生成するために酸化される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウム触媒の存在下での水素ガスは、還元反応に一般的に使用されます。

エステル化: 硫酸または塩酸をエステル化反応の触媒として使用できます。

主な生成物:

酸化: ケトンとアルコール。

還元: アラキジルアルコール。

エステル化: アラキダート(アラキジン酸のエステル)。

4. 科学研究への応用

アラキジン酸は、さまざまな分野で、いくつかの科学研究への応用があります。

化学: ガスクロマトグラフィーや質量分析計などの分析機器の校正用標準物質として使用されます.

生物学: アラキジン酸は、細胞膜の構造と機能における役割について研究されています。

医学: 研究によると、アラキジン酸は、心血管疾患や2型糖尿病のリスクを軽減するなど、潜在的な健康上の利点があることが示されています.

準備方法

Synthetic Routes and Reaction Conditions: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid. This process involves the addition of hydrogen to the double bonds of arachidonic acid, converting it into the saturated form, this compound . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrially, this compound is often obtained as a byproduct during the extraction and processing of peanut oil and other vegetable oils. The oil is subjected to various refining processes, including degumming, neutralization, bleaching, and deodorization, to isolate and purify the fatty acids, including this compound .

化学反応の分析

Types of Reactions: Arachidic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce various oxidation products, such as ketones and alcohols.

Reduction: Reduction of this compound yields arachidyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Esterification: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.

Major Products:

Oxidation: Ketones and alcohols.

Reduction: Arachidyl alcohol.

Esterification: Arachidates (esters of this compound).

科学的研究の応用

Physiological Roles and Biological Functions

Arachidic acid plays a significant role in maintaining cell membrane integrity. It contributes to membrane fluidity and flexibility, which are crucial for cellular function. The presence of this compound in cell membranes can influence the activity of membrane proteins involved in cellular signaling, thereby affecting various physiological processes .

Cell Membrane Integrity

- Fluidity : this compound enhances the fluidity of cell membranes, which is essential for the proper functioning of cells.

- Signaling : It interacts with ion channels, influencing neuronal excitability and cardiac function by modulating sodium and potassium channels .

Health Benefits and Therapeutic Applications

Research indicates that this compound may have several health benefits, particularly concerning cardiovascular health and muscle performance.

Cardiovascular Health

This compound is implicated in various cardiovascular conditions. Studies suggest that its metabolites can influence inflammation and vascular health:

- Inflammatory Diseases : Arachidonic acid metabolism is linked to inflammatory responses in conditions such as asthma and arthritis .

- Cardiometabolic Disorders : Emerging evidence suggests that arachidonic acid pathways are involved in the progression of cardiometabolic diseases, including hypertension and ischemic heart disease .

Muscle Performance

Supplementation with this compound has been shown to enhance strength training adaptations:

- Strength Gains : Research indicates that dietary supplementation with this compound can lead to significant improvements in lean body mass and strength among resistance-trained individuals .

- Anabolic Signaling : Arachidonic acid may augment anabolic signaling pathways, contributing to muscle growth and recovery post-exercise .

Case Studies and Research Findings

Several studies have documented the effects of this compound on health outcomes:

作用機序

アラキジン酸は、さまざまなメカニズムを通じてその効果を発揮します。

細胞膜構造: 細胞膜の成分であり、膜の流動性と機能に貢献しています.

エイコサノイドの前駆体: アラキジン酸は、炎症や免疫応答において役割を果たすシグナル分子であるエイコサノイドの前駆体です.

6. 類似化合物の比較

アラキジン酸は、しばしば以下のなどの他の長鎖脂肪酸と比較されます。

ベヘン酸: 22個の炭素鎖を持つ飽和脂肪酸。 アラキジン酸に似ていますが、炭素鎖が長くなっています。

リグノセリン酸: 24個の炭素鎖を持つ別の飽和脂肪酸。 アラキジン酸に似ていますが、さらに長い炭素鎖を持っています。

アラキジン酸は、その特定の鎖長と飽和度により、その独特の物理的および化学的特性に貢献し、ユニークです。

類似化合物との比較

Arachidic acid is often compared with other long-chain fatty acids, such as:

Behenic Acid: A saturated fatty acid with a 22-carbon chain. It is similar to this compound but has a longer carbon chain.

Lignoceric Acid: Another saturated fatty acid with a 24-carbon chain. It is also similar to this compound but with an even longer carbon chain.

Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.

This compound is unique due to its specific chain length and saturation, which contribute to its distinct physical and chemical properties.

生物活性

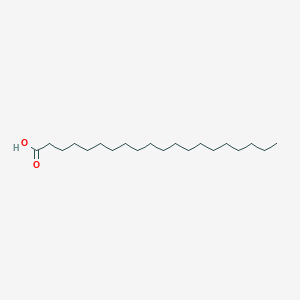

Arachidic acid, also known as behenic acid, is a saturated fatty acid with the chemical formula C20H40O2. It is a long-chain fatty acid found in various natural sources, including peanut oil, canola oil, and certain nuts. This article explores the biological activities associated with this compound, focusing on its health implications, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its long carbon chain and high melting point, making it solid at room temperature. It is primarily stored in adipose tissue and can be released into circulation when needed. The metabolism of this compound involves its incorporation into cell membranes, where it contributes to membrane fluidity and flexibility, crucial for cellular function .

1. Cardiovascular Health

Research indicates that this compound may play a protective role in cardiovascular health. Studies have shown that increased dietary intake of this compound correlates with a reduced risk of heart failure and coronary heart disease. For instance:

- Increased Intake : Consumption of nuts high in this compound has been linked to lower levels of sudden cardiac arrest and abnormal heart rhythms .

- Mechanism : this compound serves as a precursor for eicosanoids, which possess anti-inflammatory and anti-clotting properties that can help mitigate cardiovascular risks .

2. Diabetes Management

Elevated levels of this compound in the bloodstream have been associated with a lower risk of developing type 2 diabetes. Although the exact mechanisms remain unclear, it is suggested that this compound may influence insulin sensitivity or glucose metabolism .

3. Neurological Function

This compound is involved in the composition of phosphatidylglucoside (PtdGlc), a phospholipid enriched in the brain. This lipid is thought to facilitate cell signaling and neurodevelopment. Recent studies suggest that dietary intake of PtdGlc may reduce cognitive deficits and neuroinflammation in aging populations .

Case Studies and Research Findings

Several studies have assessed the impact of this compound on health outcomes:

- Systematic Review : A systematic review analyzed randomized controlled trials (RCTs) involving arachidonic acid supplementation (up to 2000 mg/day). Results indicated no significant adverse effects on blood lipids or immune function but suggested potential benefits for cognitive and muscle function in older adults .

- Cancer Risk : A review of studies examining the relationship between dietary arachidonic acid intake and cancer risk found no strong associations with breast or prostate cancer but noted inconsistent results for colorectal cancer depending on exposure assessment methods .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

icosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate) | |

| Record name | Arachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060134 | |

| Record name | Eicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid | |

| Record name | Eicosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arachidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

328.00 °C. @ 760.00 mm Hg | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-30-9 | |

| Record name | Eicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8MJD4RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.4 °C | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。